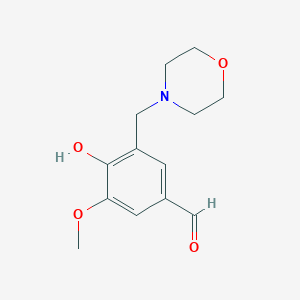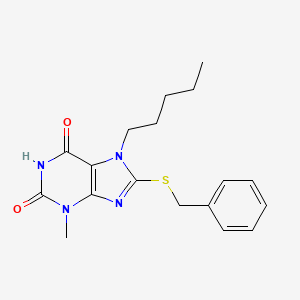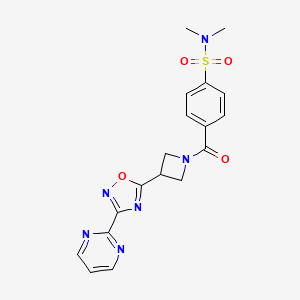
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
概要
説明
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HMA is a derivative of vanillin and has been synthesized using various methods. In
作用機序
The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. This compound has also been found to decrease the levels of glutathione, an antioxidant that protects cells from oxidative damage. Furthermore, this compound has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
実験室実験の利点と制限
One of the advantages of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low toxicity. This compound has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, this compound is readily available and can be synthesized using various methods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit anticancer, antimicrobial, and antioxidant activities. This compound has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although this compound has several advantages as a research tool, its low solubility in water can make it difficult to administer in vivo. However, further research on this compound and its derivatives may lead to the development of novel treatments for various diseases.
科学的研究の応用
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antioxidant activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMZQYSHWEDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)


![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)
